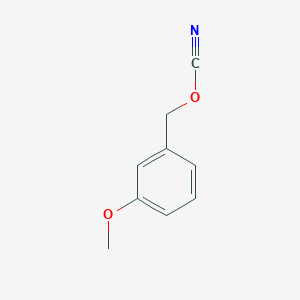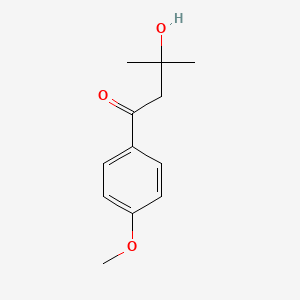
(1-Iodo-2-nitroethenyl)(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Iodo-2-nitroethenyl)(trimethyl)silane is an organosilicon compound with the molecular formula C5H10INO2Si. This compound is characterized by the presence of an iodo group, a nitro group, and a trimethylsilyl group attached to an ethenyl backbone. It is a versatile reagent used in various organic synthesis reactions due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Iodo-2-nitroethenyl)(trimethyl)silane typically involves the reaction of trimethylsilylacetylene with iodine and nitric acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
(CH3)3SiC≡CH+I2+HNO3→(CH3)3SiC(I)=CHNO2
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Iodo-2-nitroethenyl)(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Addition Reactions: The ethenyl group can participate in addition reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Addition Reactions: Electrophiles like bromine or nucleophiles like Grignard reagents are used under controlled conditions.
Major Products Formed
Substitution Reactions: Various substituted derivatives of this compound.
Reduction Reactions: (1-Amino-2-nitroethenyl)(trimethyl)silane.
Addition Reactions: Adducts formed by the addition of electrophiles or nucleophiles to the ethenyl group.
Applications De Recherche Scientifique
(1-Iodo-2-nitroethenyl)(trimethyl)silane has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active compounds and as a labeling reagent in biochemical studies.
Medicine: Investigated for its potential use in the development of pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (1-Iodo-2-nitroethenyl)(trimethyl)silane involves its ability to act as an electrophile or nucleophile in various chemical reactions. The iodo group can be easily substituted, while the nitro group can undergo reduction or participate in electron-withdrawing interactions. The trimethylsilyl group enhances the compound’s stability and reactivity by providing steric protection and electronic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Iodotrimethylsilane: Similar in structure but lacks the nitro group.
(1-Bromo-2-nitroethenyl)(trimethyl)silane: Similar but with a bromo group instead of an iodo group.
(1-Iodo-2-nitroethenyl)(triethyl)silane: Similar but with triethylsilyl instead of trimethylsilyl.
Uniqueness
(1-Iodo-2-nitroethenyl)(trimethyl)silane is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of both iodo and nitro groups allows for diverse chemical transformations, making it a valuable reagent in organic synthesis.
Propriétés
Numéro CAS |
922139-04-6 |
|---|---|
Formule moléculaire |
C5H10INO2Si |
Poids moléculaire |
271.13 g/mol |
Nom IUPAC |
(1-iodo-2-nitroethenyl)-trimethylsilane |
InChI |
InChI=1S/C5H10INO2Si/c1-10(2,3)5(6)4-7(8)9/h4H,1-3H3 |
Clé InChI |
AVYGFFXPLHVAIV-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C(=C[N+](=O)[O-])I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2S,3R)-1,3-dihydroxynonan-2-yl]benzamide](/img/structure/B12631453.png)






![(3aS,6aS)-5-(1,3-benzodioxol-5-yl)-3-(4-nitrophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B12631495.png)
![N-Hydroxy-2-{[2-(pyridin-2-yl)ethyl]sulfamoyl}acetamide](/img/structure/B12631498.png)

![7-[Tri(propan-2-yl)silyl]hepta-4,6-diyn-3-ol](/img/structure/B12631510.png)

![3-[(2-Hydroxy-2-methylpropyl)amino]propan-1-ol](/img/structure/B12631519.png)
